1-(4-bromophenyl)-3-(8-quinolinylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(8-quinolinylamino)-2-propen-1-one is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound is also known as BRQ and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(8-quinolinylamino)-2-propen-1-one is not fully understood. However, studies have suggested that it acts by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells and inhibit the aggregation of amyloid-beta peptides.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-bromophenyl)-3-(8-quinolinylamino)-2-propen-1-one in lab experiments is its potential as an anticancer agent. It has been shown to have potent anticancer activity and can be used in the development of new cancer treatments. However, one of the limitations is its potential toxicity, as studies have shown that it can be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-3-(8-quinolinylamino)-2-propen-1-one. One of the major areas of research is its potential use in the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to investigate its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-(8-quinolinylamino)-2-propen-1-one involves the reaction of 4-bromobenzaldehyde with 8-aminoquinoline in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with propenone to obtain the final compound.
Scientific Research Applications
1-(4-bromophenyl)-3-(8-quinolinylamino)-2-propen-1-one has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as an anticancer agent. Studies have shown that BRQ has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(quinolin-8-ylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-15-8-6-13(7-9-15)17(22)10-12-20-16-5-1-3-14-4-2-11-21-18(14)16/h1-12,20H/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSDXYHYWSIJAG-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC=CC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/C=C/C(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.